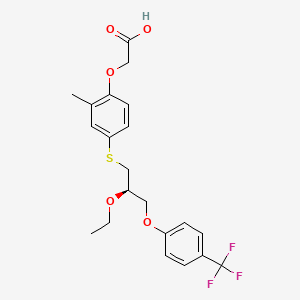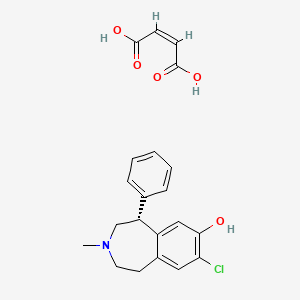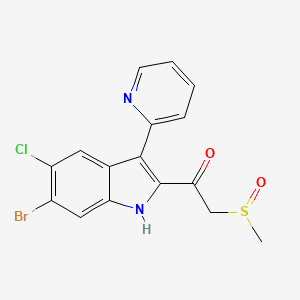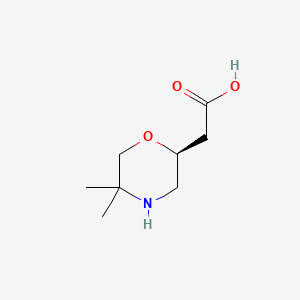
Seladelpar
描述
Seladelpar is a potent, selective peroxisome proliferator-activated receptor (PPAR) delta agonist, or delpar, in development for Primary Biliary Cholangitis (PBC). In clinical studies, it reduced biomarkers associated with adverse clinical outcomes (liver-related complications, transplantation, and death) while also improving pruritus (itching) .
Molecular Structure Analysis
The molecular formula of Seladelpar is C21H23F3O5S . The InChIKey is JWHYSEDOYMYMNM-QGZVFWFLSA-N .Physical And Chemical Properties Analysis
The molecular weight of Seladelpar is 444.5 g/mol . More detailed physical and chemical properties were not found in the search results.科学研究应用
Treatment of Primary Biliary Cholangitis (PBC)
Seladelpar is being developed as a treatment for PBC, a chronic liver disease caused by progressive destruction of the bile ducts. It has shown efficacy in reducing biomarkers associated with adverse clinical outcomes such as liver-related complications, transplantation, and death .
Anti-inflammatory Activity
It exhibits significant anti-inflammatory activity by inhibiting the activation of macrophages and their release of inflammatory mediators. This property is beneficial in reducing systemic inflammation associated with various liver diseases .
Regulation of Lipid Metabolism
Seladelpar has been found to regulate genes involved in lipid metabolism, storage, and transport. This regulation is crucial for managing dyslipidemias and other metabolic disorders .
Decrease in Bile Acid Synthesis
By decreasing bile acid synthesis in hepatocytes, Seladelpar reduces cholestatic toxicity, which is a key mediator of liver damage in diseases like PBC .
Improvement of Pruritus (Itching)
Patients with PBC often suffer from pruritus. Seladelpar has demonstrated an ability to improve this symptom, thereby enhancing the quality of life for affected individuals .
Potential Applications in Other Liver Diseases
Given its mechanism of action, Seladelpar may have potential applications in other liver diseases characterized by inflammation and cholestasis, although more research is needed to confirm these uses .
作用机制
Target of Action
Seladelpar is a potent, selective peroxisome proliferator-activated receptor (PPAR) delta agonist . PPARδ is a ligand-activated transcription factor that regulates gene expression in multiple cell types in the liver that are important in primary biliary cholangitis (PBC) .
Mode of Action
Seladelpar interacts with its target, PPARδ, and acts as an agonist. This interaction leads to the activation of PPARδ, which in turn regulates gene expression in various liver cells . Seladelpar decreases bile acid synthesis, a key mediator of cholestatic toxicity, in both hepatocytes and in patients . It also has important anti-inflammatory activity, inhibiting the activation of resident and recruited macrophages and their release of inflammatory mediators .
Biochemical Pathways
Seladelpar exerts its effects by influencing multiple biochemical pathways. It decreases bile acid synthesis, which is a key mediator of cholestatic toxicity . It also inhibits the activation of resident and recruited macrophages, thereby reducing the release of inflammatory mediators . Furthermore, it increases serum markers of fatty acid oxidation while decreasing elevated levels of low-density lipoprotein cholesterol (LDL or “bad” cholesterol) and triglycerides .
Pharmacokinetics
The pharmacokinetics of Seladelpar are currently being studied in clinical trials . These studies aim to characterize the pharmacokinetic profiles of Seladelpar following administration of a single oral dose in subjects with varying degrees of hepatic impairment compared to healthy matched control subjects with normal hepatic function .
Result of Action
The molecular and cellular effects of Seladelpar’s action are significant. In clinical studies of patients with PBC, Seladelpar reduced biomarkers associated with adverse clinical outcomes (liver-related complications, transplantation, and death) while also improving pruritus (itching) . In multiple animal models, and in patients with non-alcoholic steatohepatitis, Seladelpar was found to decrease fibrosis .
未来方向
属性
IUPAC Name |
2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3O5S/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26/h4-10,17H,3,11-13H2,1-2H3,(H,25,26)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHYSEDOYMYMNM-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045332 | |
| Record name | Seladelpar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851528-79-5 | |
| Record name | 2-[4-[[(2R)-2-Ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]thio]-2-methylphenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851528-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Seladelpar [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851528795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Seladelpar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12390 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Seladelpar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELADELPAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C00L34NB9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of seladelpar?
A1: Seladelpar is a potent and selective agonist of peroxisome proliferator-activated receptor-delta (PPARδ) [, , , , ].
Q2: How does seladelpar's interaction with PPARδ affect bile acid synthesis?
A2: Seladelpar, through PPARδ activation, suppresses bile acid synthesis by reducing the expression of the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1) in hepatocytes. This reduction is mediated via the fibroblast growth factor 21 (FGF21) signaling pathway [, ].
Q3: What are some of the downstream effects of seladelpar's action on PPARδ in the context of nonalcoholic steatohepatitis (NASH)?
A3: Seladelpar treatment leads to a reorganization of metabolic gene expression, particularly promoting peroxisomal and mitochondrial lipid oxidation. This results in a reduction in liver steatosis and fibrosis [].
Q4: Is there publicly available information regarding the molecular formula, weight, and spectroscopic data of seladelpar?
A4: The provided scientific research papers do not disclose detailed structural information like molecular formula, weight, or spectroscopic data for seladelpar.
Q5: How do structural modifications of seladelpar or similar compounds affect their activity and selectivity towards different PPAR subtypes (α, δ, γ)?
A5: While the provided research doesn't delve into specific structural modifications of seladelpar, studies comparing it with other PPAR agonists like lanifibranor and elafibranor offer insights. These compounds, with varying PPAR subtype selectivity, exhibit different binding modes within the ligand-binding pockets of PPARα/δ/γ, leading to varied potencies and efficacies in activating these subtypes [, ]. This suggests that even minor structural changes can significantly impact PPAR subtype selectivity and activation.
Q6: What is the relationship between seladelpar dosage and observed effects on interleukin-31 (IL-31) levels and pruritus in primary biliary cholangitis (PBC) patients?
A6: Research indicates a dose-dependent decrease in serum IL-31 levels with seladelpar treatment in PBC patients. Both 5mg and 10mg daily doses showed significant reductions compared to placebo, with the 10mg dose demonstrating a more pronounced effect. This reduction in IL-31 correlates with improvements in pruritus [].
Q7: How does seladelpar's impact on bile acid levels relate to its anti-pruritic effects in PBC patients?
A7: Seladelpar treatment effectively reduces both serum IL-31 and bile acid levels in PBC patients. Notably, the decrease in both these parameters strongly correlates with each other and with observed improvements in pruritus, suggesting a mechanistic link []. This suggests that seladelpar's ability to lower bile acid levels contributes to its anti-pruritic effects in PBC.
Q8: Has seladelpar demonstrated efficacy in improving liver function markers in preclinical models of NASH?
A8: Yes, in mouse models of NASH, seladelpar treatment markedly improved plasma markers of liver function []. This suggests its potential as a therapeutic agent for NASH.
Q9: What are the key findings from clinical trials investigating seladelpar's efficacy in PBC patients with an inadequate response to ursodeoxycholic acid (UDCA)?
A9: Clinical trials like ENHANCE have shown that seladelpar 10mg daily leads to significant improvements in liver biochemistry and pruritus in PBC patients who haven't responded well to UDCA. Specifically, a higher percentage of patients on seladelpar achieved a composite biochemical response, including reduced alkaline phosphatase levels, compared to placebo [, ]. Additionally, seladelpar treatment resulted in a significant reduction in pruritus scores [, , ].
Q10: What is the impact of seladelpar treatment on long-term outcomes, such as transplant-free survival, in PBC patients?
A10: Studies indicate that treating PBC patients with seladelpar for 52 weeks leads to improvements in the GLOBE PBC score, a validated predictor of transplant-free survival [, ]. This suggests that seladelpar may contribute to improved long-term outcomes for PBC patients.
Q11: Were there any safety concerns raised during the clinical development of seladelpar, and if so, how were they addressed?
A11: While early clinical development of seladelpar was hampered by safety concerns, potentially related to liver toxicity [], subsequent trials seem to have addressed these issues. In the ENHANCE trial, for instance, no serious treatment-related adverse events were reported []. This suggests that with careful patient selection and monitoring, seladelpar can be used safely and effectively.
Q12: How does the safety and tolerability profile of seladelpar compare to placebo in PBC patients?
A12: Clinical trials show that the incidence and severity of adverse events reported were similar between seladelpar and placebo groups [, ]. This indicates a favorable safety and tolerability profile for seladelpar in the treatment of PBC.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)
![3-(Diphenylmethoxy)-8-isopropyl-8-azoniabicyclo[3.2.1]octane methanesulphonate](/img/structure/B1681529.png)
![8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1681530.png)

![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)



![2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1681536.png)
![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)
![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)
![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)

![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1681547.png)